molecular formula C6H11Cl3S2 B14178445 Butyl 1,2,2-trichloroethyl disulfide CAS No. 4560-93-4

Butyl 1,2,2-trichloroethyl disulfide

Cat. No.: B14178445
CAS No.: 4560-93-4
M. Wt: 253.6 g/mol
InChI Key: YBBKIICIEUHEPI-UHFFFAOYSA-N
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Description

Butyl 1,2,2-trichloroethyl disulfide is an organic compound with the molecular formula C6H11Cl3S2. This compound belongs to the class of disulfides, which are characterized by the presence of a sulfur-sulfur (S-S) bond. Disulfides are commonly found in various natural products, pharmaceuticals, and industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides, including butyl 1,2,2-trichloroethyl disulfide, typically involves the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. Common oxidants used in these reactions include molecular oxygen, hydrogen peroxide, iodine, dimethyl sulfoxide, and benzoquinones . The reaction conditions can vary, but they often involve mild temperatures and the use of solvents such as ethanol or subcritical water .

Industrial Production Methods

Industrial production of disulfides may involve the use of metal-containing catalysts or physical methods such as photo- or microwave irradiation. These methods aim to enhance the efficiency and selectivity of the disulfide formation process .

Chemical Reactions Analysis

Types of Reactions

Butyl 1,2,2-trichloroethyl disulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 1,2,2-trichloroethyl disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 1,2,2-trichloroethyl disulfide involves the cleavage of the disulfide bond, which can lead to the formation of reactive thiol intermediates. These thiols can interact with various molecular targets, including proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving redox reactions and thiol-disulfide exchange processes .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl disulfide
  • Dibutyl disulfide
  • Di-tert-butyl disulfide

Uniqueness

Butyl 1,2,2-trichloroethyl disulfide is unique due to the presence of three chlorine atoms on the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other disulfides and can lead to different chemical and biological properties .

Properties

CAS No.

4560-93-4

Molecular Formula

C6H11Cl3S2

Molecular Weight

253.6 g/mol

IUPAC Name

1-(1,2,2-trichloroethyldisulfanyl)butane

InChI

InChI=1S/C6H11Cl3S2/c1-2-3-4-10-11-6(9)5(7)8/h5-6H,2-4H2,1H3

InChI Key

YBBKIICIEUHEPI-UHFFFAOYSA-N

Canonical SMILES

CCCCSSC(C(Cl)Cl)Cl

Origin of Product

United States

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